molecular formula C20H24FN3O3S B2434658 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide CAS No. 897618-57-4

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide

Cat. No.: B2434658
CAS No.: 897618-57-4
M. Wt: 405.49
InChI Key: UYLKBXBVRXTUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide” is a chemical compound with the molecular formula C18H21F2N3O4S2. It has a molecular weight of 445.5 g/mol . The IUPAC name for this compound is 4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two sulfonyl groups attached to a fluorophenyl group and a benzenesulfonamide group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 445.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9. It also has a rotatable bond count of 7. The compound’s topological polar surface area is 104 Ų. It has a heavy atom count of 29 .

Scientific Research Applications

Radiolabeled Antagonist for PET Imaging

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide has been used in the development of radiolabeled antagonists for the study of serotonergic neurotransmission with PET. [18F]p-MPPF, a radiolabeled antagonist, has facilitated research into the serotonin 5-HT1A receptors, offering insights into chemistry, radiochemistry, and the metabolism of compounds, as well as their application in animal and human PET studies (Plenevaux et al., 2000).

Antibacterial Activities

Research into the antibacterial properties of piperazine derivatives, including those related to the chemical structure of interest, has led to the synthesis of novel compounds. These compounds have demonstrated effectiveness against various pathogens, indicating potential applications in developing new antibacterial agents (Wu Qi, 2014).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include structures similar to this compound, were developed and characterized as adenosine A2B receptor antagonists. These studies have contributed to the understanding of receptor binding and functional assays, highlighting the compound's potential in targeting adenosine receptors (Borrmann et al., 2009).

Dopamine D3 Receptor Ligands

The structural modifications of benzamide derivatives, aiming to enhance affinity for dopamine D3 receptors, illustrate the versatility of compounds structurally related to this compound in neuroscience research. This work contributes to the development of selective ligands for dopamine receptors, with implications for understanding and treating neurological conditions (Leopoldo et al., 2002).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-2-4-17(5-3-16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLKBXBVRXTUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.